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Compound of Interest

Compound Name: 2-lodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973

Get Quote

Executive Summary & Compound Identity

2-lodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) is a specialized halogenated
aromatic building block used primarily in pharmaceutical discovery and materials science. Its

structural duality—combining a reactive aryl iodide (for cross-coupling) with an electron-rich
dimethoxybenzoic acid core—dictates a unigue solubility profile driven by pH-dependence and
intermolecular hydrogen bonding.

This guide provides a technical analysis of its physicochemical behavior, predictive solubility
modeling, and a rigorous protocol for experimental solubility profiling.[1]

Compound Identity Matrix
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Property Detail

CAS Number 852810-81-2

Molecular Formula CoHolOa4

Molecular Weight 308.07 g/mol

Physical State Solid (typically off-white to pale yellow)

Core Functionalit Aryl lodide (Electrophile), Carboxylic Acid
ore Functionali
Y (Protonic), Methoxy (Electron Donor)

Physicochemical Solubility Drivers

Understanding the solubility of this compound requires analyzing the competition between its

lattice energy and solvation enthalpy.

Structural Determinants

Ortho-lodo Effect: The bulky iodine atom at the C2 position exerts steric pressure on the
carboxylic acid group, twisting it out of planarity with the benzene ring. This reduces
intermolecular

-stacking efficiency compared to non-iodinated analogs, potentially increasing solubility in
organic solvents.

Dimethoxy Hydrophilicity: The oxygen atoms at C4 and C6 are hydrogen bond acceptors.
While the methyl groups add lipophilicity, the overall effect of the dimethoxy motif is an
increased affinity for polar aprotic solvents (DMSO, DMF) compared to simple iodobenzoic

acid.

Carboxylic Acid Dimerization: In non-polar solvents (Toluene, DCM), the compound likely
exists as stable hydrogen-bonded dimers. Solubilization in these media requires energy to
break this dimer, resulting in lower solubility unless the solvent can compete for H-bonding
(e.g., Methanol).

Predicted Solubility Profile

Based on structure-property relationships (SPR) of analogous 2-iodo-4-methoxybenzoic acid.
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Representative ] - Mechanistic
Solvent Class Predicted Solubility .
Solvents Rationale
Dipole-dipole

Polar Aprotic

DMSO, DMF, NMP

High (>100 mg/mL)

interactions disrupt
acid dimers; high
dielectric constant
stabilizes the polar C-I
bond.

Polar Protic

Methanol, Ethanol

Moderate-High

Solvent acts as H-
bond donor/acceptor,
effectively solvating
the carboxyl and

methoxy groups.

Esters/Ketones

Ethyl Acetate, Acetone

Moderate

Good general
solvency for the
organic core; often
used for

recrystallization.[2]

Chlorinated

Dichloromethane
(DCM), Chloroform

Low-Moderate

Solubilizes the
aromatic core but
struggles to break
strong acid dimers

without heat.

Non-Polar

Hexanes, Heptane

Insoluble

Lack of polarity
prevents solvation of
the carboxylic acid

and methoxy groups.

Aqueous (Acidic)

Water (pH < 3)

Insoluble

The unionized acid
dominates;
hydrophobic aryl core

prevents dissolution.

Aqueous (Basic)

Water (pH > 6)

High

Deprotonation forms

the carboxylate anion
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(-COO0O"), conferring
high water solubility.

pH-Dependent Solubility & Speciation

The solubility of 2-lodo-4,6-dimethoxybenzoic acid is governed by its pKa (estimated ~3.5—
4.0). The presence of the electron-withdrawing lodine (inductive effect) lowers the pKa relative
to dimethoxybenzoic acid, while the electron-donating methoxy groups counter this.

Speciation Logic Diagram

The following diagram illustrates the transition from insoluble solid to soluble anion based on
environmental pH.
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Figure 1: Solubility transition mechanism. At pH > pKa, the equilibrium shifts heavily toward the
soluble anionic form.

Experimental Protocol: Gravimetric Solubility
Determination

Since specific quantitative data is often absent for niche building blocks, researchers must
generate their own reliable data. This protocol ensures reproducibility.

Reagents & Equipment

o Compound: 2-lodo-4,6-dimethoxybenzoic acid (>95% purity).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b8052973/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-2-iodo-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/product/b8052973/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-characterization-of-2-iodo-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/product/b8052973/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-2-iodo-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8052973?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Solvents: HPLC grade (Water, MeOH, DMSO, DCM, Toluene).

Equipment: Thermomixer, Centrifuge (10,000 rpm), Analytical Balance (0.01 mg precision),
HPLC vials.

Step-by-Step Workflow

Saturation: Weigh ~20 mg of compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 500 pL of the target solvent.

Equilibration: Vortex for 30 seconds, then incubate in a Thermomixer at 25°C (or target temp)
for 24 hours at 800 rpm.

o Check: If the solution becomes clear, add more solid until a precipitate persists (ensuring
saturation).

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Quantification (Gravimetric):

o Pipette exactly 200 pL of the clear supernatant into a pre-weighed aluminum weighing
boat.

o Evaporate solvent (Vacuum oven at 40°C or N2 stream).
o Weigh the residue.

Calculation:

Workflow Visualization
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Figure 2: Iterative saturation workflow to ensure accurate solubility measurement.
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Practical Applications & Solvent Selection
Synthesis & Recrystallization

For purification, the "Solubility Differential” principle is used. The compound is soluble in hot
polar solvents but precipitates upon cooling or addition of an anti-solvent.

o Recommended Recrystallization System: Ethanol/Water or Ethyl Acetate/Hexane.

o Protocol: Dissolve in minimal hot Ethanol. Add warm Water dropwise until turbidity
appears. Cool slowly to 4°C.

e Reaction Solvents:

o Suzuki Coupling: Dioxane/Water (4:1) or DMF. The compound's solubility in these mixtures
ensures high localized concentration for the catalyst.

Storage & Stability

» Hydrolysis Risk: Low, but avoid storing in basic aqueous solutions for prolonged periods to
prevent potential decarboxylation or ether cleavage under extreme conditions.

 Light Sensitivity: As an aryl iodide, C-1 bond homolysis can occur under UV light. Store solid
in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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